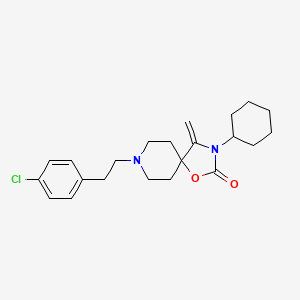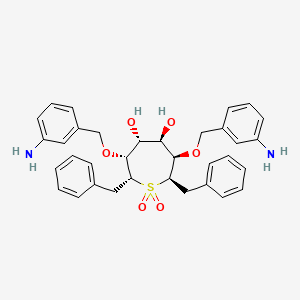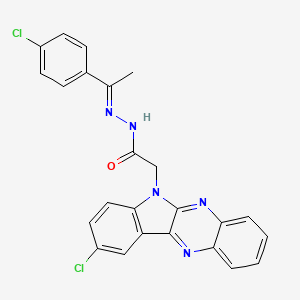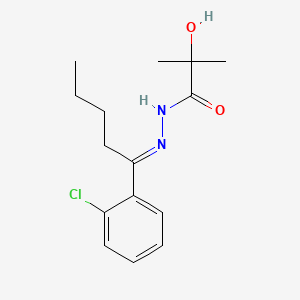
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazide group attached to a chlorophenyl and pentylidene moiety. The presence of both hydrophilic and hydrophobic regions in its structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide typically involves multiple steps, starting from readily available precursors. One common method includes the condensation of 2-chlorobenzaldehyde with pentanone to form the corresponding hydrazone, followed by the reaction with 2-hydroxy-2-methylpropanoic acid under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide exerts its effects involves interactions with specific molecular targets. The hydrazide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methylpropanoic acid (1-(2-fluorophenyl)pentylidene)hydrazide
- 2-Hydroxy-2-methylpropanoic acid (1-(2-bromophenyl)pentylidene)hydrazide
- 2-Hydroxy-2-methylpropanoic acid (1-(2-iodophenyl)pentylidene)hydrazide
Uniqueness
Compared to similar compounds, (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide exhibits unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable subject for further research and development.
Properties
CAS No. |
133661-97-9 |
|---|---|
Molecular Formula |
C15H21ClN2O2 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)pentylideneamino]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-4-5-10-13(11-8-6-7-9-12(11)16)17-18-14(19)15(2,3)20/h6-9,20H,4-5,10H2,1-3H3,(H,18,19)/b17-13+ |
InChI Key |
DCIQBBBVFGZIRA-GHRIWEEISA-N |
Isomeric SMILES |
CCCC/C(=N\NC(=O)C(C)(C)O)/C1=CC=CC=C1Cl |
Canonical SMILES |
CCCCC(=NNC(=O)C(C)(C)O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


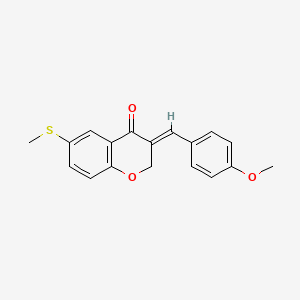
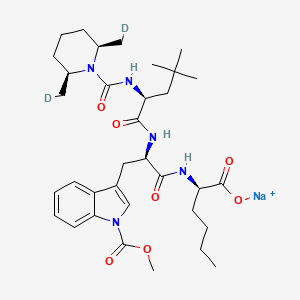
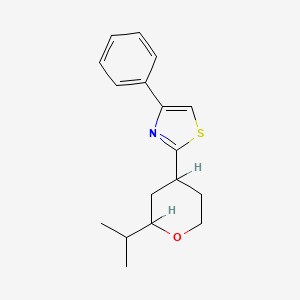
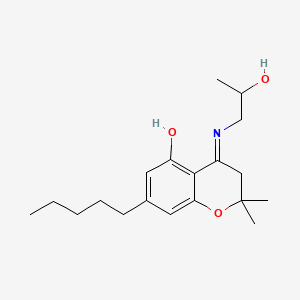
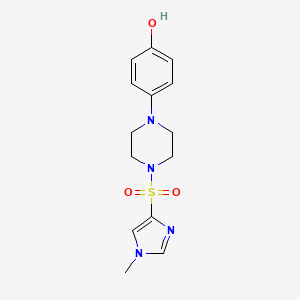
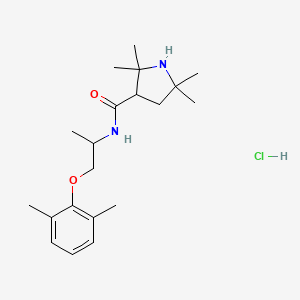
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)
